molecular formula C9H12Cl2O B14592596 7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one CAS No. 61286-76-8

7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one

Cat. No.: B14592596
CAS No.: 61286-76-8
M. Wt: 207.09 g/mol
InChI Key: YLZIXTUHYFLLJV-UHFFFAOYSA-N
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Description

7,7-Dichloro-2,2-dimethylbicyclo[320]heptan-6-one is a bicyclic compound characterized by its unique structure, which includes two chlorine atoms and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one typically involves the chlorination of bicyclo[3.2.0]hept-2-en-6-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this synthesis include chlorine gas and suitable solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The goal is to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the replacement of chlorine atoms with the nucleophile.

Scientific Research Applications

7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets. The chlorine atoms and bicyclic structure allow it to form stable complexes with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: Lacks chlorine atoms, leading to different reactivity and applications.

    Bicyclo[3.2.0]hept-2-en-6-one: A simpler structure without methyl or chlorine substitutions.

Uniqueness

7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where these properties are advantageous .

Properties

CAS No.

61286-76-8

Molecular Formula

C9H12Cl2O

Molecular Weight

207.09 g/mol

IUPAC Name

7,7-dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one

InChI

InChI=1S/C9H12Cl2O/c1-8(2)4-3-5-6(8)9(10,11)7(5)12/h5-6H,3-4H2,1-2H3

InChI Key

YLZIXTUHYFLLJV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C1C(C2=O)(Cl)Cl)C

Origin of Product

United States

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